

Aticaprant: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Aticaprant

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Executive Summary

Aticaprant (also known by developmental codes JNJ-67953964, CERC-501, and LY-2456302) is a potent, selective, and orally bioavailable antagonist of the kappa-opioid receptor (KOR).[1] Developed as a potential therapeutic for major depressive disorder (MDD) and other stress-related conditions, its mechanism of action targets the dynorphin/KOR system, which is implicated in mood, anhedonia, and stress responses.[2][3] This document provides a comprehensive technical overview of **Aticaprant**'s chemical structure, physicochemical characteristics, pharmacological profile, and the experimental methodologies used for its characterization.

Chemical Identity and Physicochemical Properties

Aticaprant is a synthetic organic compound belonging to the aminobenzyloxyarylamide class.[4] Its structure is characterized by a central phenoxy-fluorobenzamide core linked to a pyrrolidine ring which, in turn, is substituted with a 3,5-dimethylphenyl group.[5][6] This specific stereochemistry is crucial for its selective binding to the kappa-opioid receptor.

Chemical Structure and Identifiers

The fundamental chemical identifiers for **Aticaprant** are summarized in the table below.

Identifier	Value
IUPAC Name	4-(4-{[(2S)-2-(3,5-Dimethylphenyl)-1-pyrrolidinyl]methyl}}phenoxy)-3-fluorobenzamide[5]
CAS Number	1174130-61-0[5]
Molecular Formula	C ₂₆ H ₂₇ FN ₂ O ₂ [5]
Molecular Weight	418.51 g/mol [5]
SMILES String	<chem>CC1=CC(=CC(=C1)[C@@H]2CCCN2CC3=CC=C(C(=C3)OC4=C(C=C(C=C4)C(=O)N)F)C</chem> [5]
InChI Key	ZHPMYDSXGRRERG-DEOSSOPVSA-N[5]
Synonyms	JNJ-67953964, CERC-501, LY-2456302[1]

Physicochemical Properties

Aticaprant exists as a solid and can be prepared in various crystalline polymorphic forms (Form I, II, III) as well as an amorphous form, which can influence properties like solubility and stability.[4] Its solubility has been determined in various solvents, which is critical for formulation and experimental use.

Property	Value
Physical State	Solid[4]
Solubility	DMSO: ≥ 100 mg/mL
Ethanol: 3 mg/mL	
DMF: 1 mg/mL	
Corn Oil: ≥ 2.5 mg/mL (Clear solution)	

Pharmacological Properties

Aticaprant's therapeutic potential stems from its specific interaction with the endogenous opioid system.

Pharmacodynamics

Aticaprant is a potent and selective antagonist of the kappa-opioid receptor (KOR).^[5] It exhibits approximately 30-fold higher affinity for the KOR compared to the μ -opioid receptor (MOR) and nearly 190-fold higher affinity over the δ -opioid receptor (DOR).^[7] This selectivity is crucial for achieving therapeutic effects on mood and anhedonia without the undesirable effects associated with MOR modulation.^[2] Positron emission tomography (PET) imaging in humans has confirmed that **Aticaprant** readily crosses the blood-brain barrier and achieves high receptor occupancy at clinically relevant doses.^[5]

Parameter	Receptor	Value
Binding Affinity (K _i)	Kappa (KOR)	0.81 nM ^[5]
Mu (MOR)	24.0 nM ^[5]	
Delta (DOR)	155 nM ^[5]	
Functional Activity (IC ₅₀)	KOR Signaling Blockade	3.0 ± 4.6 nM ^[2]
In Vivo Efficacy (ED ₅₀)	KOR Occupancy (rats)	0.33 mg/kg ^[7]
Receptor Occupancy (Human PET)	0.5 mg dose (at 24h)	19% ^[5]
10 mg dose (at 2.5h)	94% ^[5]	
25 mg dose (at 24h)	82% ^[5]	

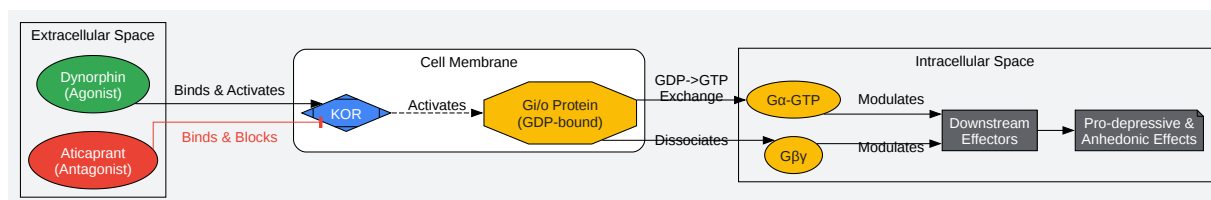
Pharmacokinetics

Aticaprant is designed for oral administration and possesses favorable pharmacokinetic properties for once-daily dosing.

Parameter	Value
Route of Administration	Oral[1]
Oral Bioavailability (F)	25%[5]
Time to Max. Concentration (T _{max})	1 - 2 hours[5]
Elimination Half-life (t _{1/2})	30 - 40 hours[5]
Blood-Brain Barrier	Readily Penetrant[5]

Signaling Pathway and Mechanism of Action

The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gi/o family of G-proteins.[8] Endogenous agonists, like dynorphin, bind to the KOR, promoting the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors, ultimately resulting in pro-depressive and anhedonic states. **Aticaprant**, as a competitive antagonist, binds to the KOR but does not induce the conformational change necessary for G-protein activation. By occupying the receptor, it blocks the binding of dynorphin, thereby inhibiting the signaling cascade.



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Caption: Aticaprant blocks Dynorphin-mediated KOR signaling.

Key Experimental Protocols

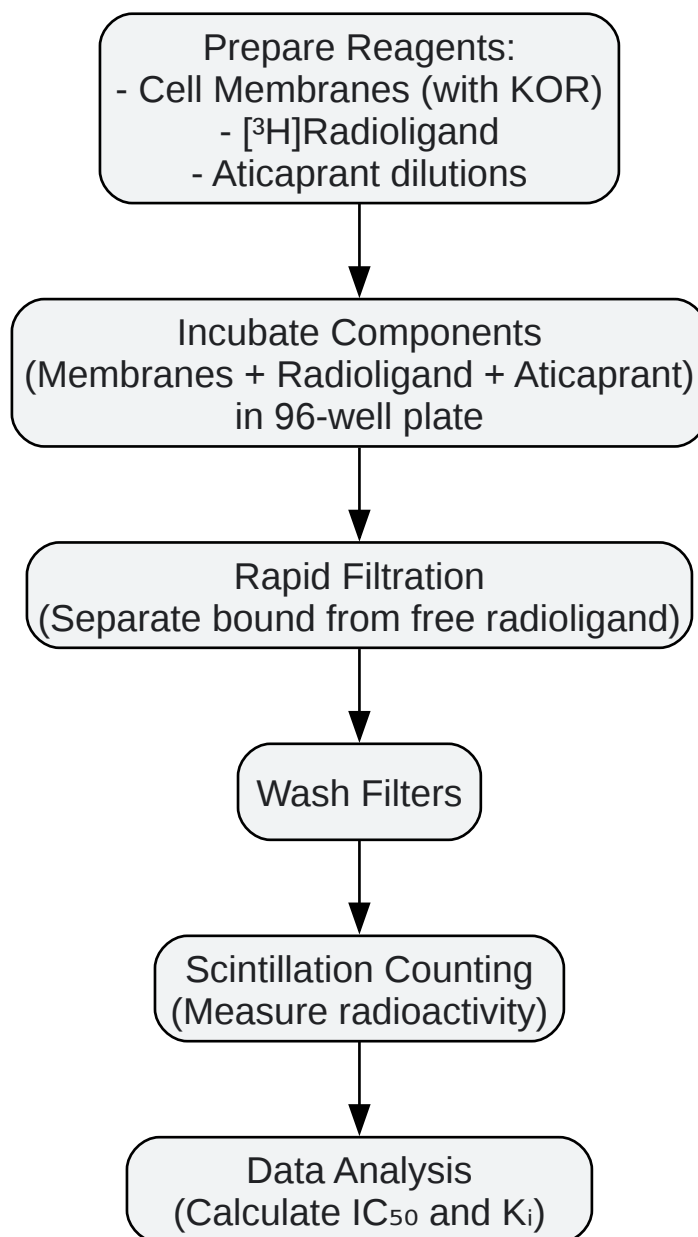
The characterization of **Aticaprant** relies on a suite of standard and specialized pharmacological assays.

Radioligand Binding Assay

This assay quantifies the affinity (K_i) of **Aticaprant** for opioid receptors.

- Objective: To determine the binding affinity of the test compound for KOR, MOR, and DOR.
- Materials:
 - Cell membranes prepared from cells expressing the human recombinant opioid receptor subtypes (e.g., CHO or HEK293 cells).
 - Radioligand specific for each receptor (e.g., [3 H]U-69,593 for KOR, [3 H]DAMGO for MOR, [3 H]DPDPE for DOR).
 - Test compound (**Aticaprant**) at various concentrations.
 - Non-specific binding control (e.g., a high concentration of naloxone).
 - Assay buffer, glass fiber filters, scintillation cocktail, and a scintillation counter.
- Methodology:
 - Cell membranes, radioligand, and varying concentrations of **Aticaprant** are incubated in assay buffer.
 - The mixture is incubated to allow binding to reach equilibrium.
 - The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
 - Filters are washed to remove non-specifically bound radioactivity.
 - The radioactivity retained on the filters is measured by liquid scintillation counting.

- Data are analyzed using non-linear regression to calculate the IC_{50} , which is then converted to a K_i value using the Cheng-Prusoff equation.



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Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPyS Functional Assay

This assay measures the functional consequence of receptor binding, determining if a compound is an agonist, antagonist, or inverse agonist.^{[9][10]}

- Objective: To assess **Aticaprant**'s ability to antagonize agonist-stimulated G-protein activation at the KOR.
- Materials:
 - Cell membranes expressing the KOR.
 - [³⁵S]GTPyS (a non-hydrolyzable GTP analog).[9]
 - A known KOR agonist (e.g., U-50,488).[8]
 - Test compound (**Aticaprant**).
 - GDP, Mg²⁺, and assay buffer.
- Methodology:
 - Cell membranes are pre-incubated with **Aticaprant** at various concentrations.
 - A fixed concentration of the KOR agonist is added to stimulate the receptor.
 - [³⁵S]GTPyS is added to the mixture. Agonist activation of the KOR promotes the binding of [³⁵S]GTPyS to the Gα subunit.[9]
 - After incubation, the reaction is stopped, and bound [³⁵S]GTPyS is separated from unbound, typically by filtration.
 - The amount of bound [³⁵S]GTPyS is quantified via scintillation counting.
 - The ability of **Aticaprant** to inhibit the agonist-stimulated signal is measured to determine its antagonist potency (IC₅₀).

Mouse Forced Swim Test (FST)

The FST is a widely used preclinical behavioral model to screen for antidepressant-like activity.
[11][12][13]

- Objective: To evaluate the antidepressant-like effects of **Aticaprant**.

- Apparatus: A transparent cylinder (e.g., 30 cm height x 20 cm diameter) filled with water (e.g., 25°C) to a level where the mouse cannot touch the bottom or escape (e.g., 15 cm deep).[11][14]
- Methodology:
 - Mice are administered **Aticaprant** or a vehicle control at a set time before the test.
 - Each mouse is individually placed into the cylinder of water for a 6-minute session.[11][15]
 - The session is typically video-recorded for later analysis.
 - The primary measure is the duration of immobility during the final 4 minutes of the test.[11] Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
 - A significant reduction in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.[13]

Pupillometry

Pupillometry is a translational biomarker used to assess opioid receptor activity in vivo, as MOR activation causes miosis (pupil constriction) in humans.[6][16]

- Objective: To determine the in vivo selectivity of **Aticaprant** by assessing its ability to block MOR-mediated effects.
- Apparatus: An automated pupillometer that provides precise measurements of pupil diameter.[17]
- Methodology (Human Study):
 - Subjects are administered a dose of **Aticaprant** or placebo.
 - After a set period to allow for drug absorption and distribution, a baseline pupil measurement is taken.

- A specific MOR agonist, such as fentanyl, is administered intravenously to induce miosis. [16]
- Pupil diameter is measured at regular intervals post-fentanyl administration.
- The ability of **Aticaprant** to antagonize (i.e., prevent or reduce) fentanyl-induced miosis is quantified. A lack of significant blockade at doses that provide high KOR occupancy demonstrates functional selectivity for the KOR over the MOR.[2][6]

Conclusion

Aticaprant is a well-characterized selective kappa-opioid receptor antagonist with a chemical structure and pharmacokinetic profile optimized for clinical development. Its high affinity and selectivity for the KOR have been rigorously demonstrated through a variety of in vitro and in vivo experimental paradigms. The data summarized herein provide a strong foundation for its continued investigation as a novel therapeutic agent for major depressive disorder and other conditions linked to the dysregulation of the brain's stress and reward systems.

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